molecular formula C30H29NO7 B3835032 (2-Methyl-4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate

(2-Methyl-4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate

Cat. No.: B3835032
M. Wt: 515.6 g/mol
InChI Key: BPGMOGYFTHUTSN-UHFFFAOYSA-N
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Description

(2-Methyl-4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-4-oxo-3-phenoxychromen with 3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions (OH⁻) or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2-Methyl-4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-methyl-4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO7/c1-4-19(2)26(31-30(34)35-18-21-11-7-5-8-12-21)29(33)38-23-15-16-24-25(17-23)36-20(3)28(27(24)32)37-22-13-9-6-10-14-22/h5-17,19,26H,4,18H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGMOGYFTHUTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methyl-4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate
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(2-Methyl-4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate

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